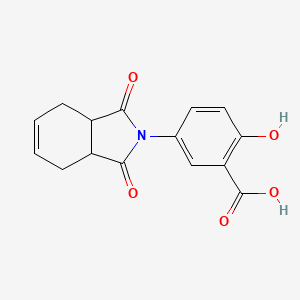

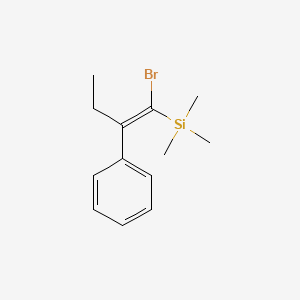

(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane

Overview

Description

“(E)-(1-Bromo-2-phenylbut-1-en-1-yl)trimethylsilane” is a complex organic compound that contains a trimethylsilane group. Trimethylsilane is an organosilicon compound with the formula (CH3)3SiH, which consists of three methyl groups bonded to a silicon atom . It is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .

Synthesis Analysis

Silanes, including trimethylsilane, are often used as an alternative to toxic reducing agents. They offer their own chemistry due to the outstanding affinity from silicon to oxygen and fluorine . A chiral oxazaborolidinium ion (COBI) catalyst enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .Molecular Structure Analysis

The molecular structure of trimethylsilane consists of a silicon atom bonded to three methyl groups . The molecular formula of trimethylsilane is C3H10Si, and it has a molecular weight of 74.1970 .Chemical Reactions Analysis

Trimethylsilane groups are often used as temporary protecting groups during chemical synthesis or some other chemical reactions . They can also be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical And Chemical Properties Analysis

Trimethylsilanol, a related compound, is a colorless volatile liquid . In NMR spectroscopy, Tetrametylsilane (TMS) is used as a reference compound. It is inert and volatile, reducing undesirable chemical reactions with the compound to be analysed .Scientific Research Applications

Synthesis of Pyrene Derivatives

A key application of similar trimethylsilane compounds is in the synthesis of unsymmetrically functionalized pyrene derivatives. This involves the use of a precursor like (6-bromo-3,8-dibutylpyren-1-yl)trimethylsilane in various cross-coupling reactions. Such derivatives are crucial in organic electronic materials and light-emitting diodes (Sato et al., 2011).

Asymmetric Synthesis from Aldehydes

Another significant application is seen in the asymmetric synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes using (4-bromobut-2-ynyl)trimethylsilane. This process, catalyzed by CrCl2 and tridentate carbazole ligands, yields products with good enantioselectivities, highlighting the role of trimethylsilane derivatives in stereocontrolled organic synthesis (Durán-Galván & Connell, 2010).

Synthesis of Alkenylsilanes

Compounds like (α,α‐Dimethylallyl)trimethylsilane are used in regiospecific prenylation of acetals, serving as precursors for substituted tetrahydrofurans. These processes are integral in synthetic organic chemistry, particularly in the formation of complex organic molecules (Sakurai, 2001).

Cycloaromatization and Diastereoselective Synthesis

Trimethylsilane derivatives participate in cycloaromatization to form naphthalene derivatives, which are valuable in synthesizing polycyclic aromatic hydrocarbons. They are also used in diastereoselective synthesis of 1-trimethylsilyl-1-en-3-ynes and 1,3-dienes, essential in pharmaceuticals and agrochemicals (Saalfrank et al., 1999; Andreini et al., 1988).

Lewis Acid-Catalyzed Allylation Reactions

Compounds like 3,3-bis(trimethylsilyl)-2-methyl-1-propene show promise in Lewis acid-catalyzed allylation reactions. These reactions are pivotal in synthesizing diverse organic compounds, often used as intermediates in the production of pharmaceuticals and fine chemicals (Williams et al., 2006).

Mechanism of Action

Future Directions

Amorphous nitrogen-doped silicon carbide (α-SiCN:H) films have been used as a Cu penetration diffusion barrier and interconnect etch stop layer in the below 90-nanometer ultra-large scale integration (ULSI) manufacturing technology . The etching stop layers were deposited by using trimethylsilane (3MS) or tetramethylsilane (4MS) with ammonia by plasma-enhanced chemical vapor deposition (PECVD) .

properties

IUPAC Name |

[(E)-1-bromo-2-phenylbut-1-enyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrSi/c1-5-12(13(14)15(2,3)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRORPYYTXGAHDK-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C([Si](C)(C)C)Br)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/[Si](C)(C)C)\Br)/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-10-ethyldibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B3039022.png)

![4-[4-(2,3-Dihydro-1H-indol-1-ylmethyl)-5-methyl-1,3-oxazol-2-yl]benzoic acid](/img/structure/B3039023.png)

![2-(1,2-dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3039026.png)

![2-Chloro-N-{4-[(2,4-dichlorobenzyl)sulfanyl]-phenyl}acetamide](/img/structure/B3039027.png)

![[1-(4-Chlorophenyl)cyclohexyl]methanol](/img/structure/B3039029.png)

![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)

![{3-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}methanamine](/img/structure/B3039034.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B3039040.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine](/img/structure/B3039041.png)